H-ヒスチジン-セリン-OH

概要

説明

The compound “His-Ser” refers to a dipeptide composed of the amino acids histidine and serine. This dipeptide is known for its biological activity and potential role as a prototype for modern hydrolases. It can hydrolyze proteins and DNA, catalyze the formation of peptides and phosphodiester bonds, and promote the growth of membranes .

科学的研究の応用

His-Ser has diverse applications in scientific research:

作用機序

Target of Action

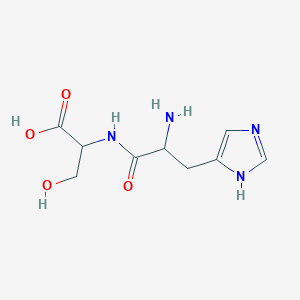

His-Ser, also known as H-HIS-SER-OH or (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanoic acid, is a short peptide with hydrolysis cleavage activity . It is an endogenous metabolite, meaning it is naturally produced within the body . The primary targets of His-Ser are proteins and peptides, where it acts as a protease, an enzyme that performs proteolysis .

Mode of Action

His-Ser interacts with its targets by breaking the peptide bonds that join amino acids together in proteins . This process is facilitated by the catalytic triad, a set of three coordinated amino acids found in the active site of some enzymes . The catalytic triad commonly consists of a serine (Ser), histidine (His), and an acidic residue, often aspartate (Asp) or glutamate (Glu) . In the case of His-Ser, the triad is likely to be Ser-His-His .

Biochemical Pathways

The action of His-Ser affects the protein metabolism pathway. Proteins, after serving their purpose, need to be degraded and recycled. His-Ser, acting as a protease, plays a vital role in this process by cleaving peptide bonds in proteins . This leads to the breakdown of proteins into smaller peptides or individual amino acids, which can then be reused by the body for the synthesis of new proteins .

Pharmacokinetics

The pharmacokinetics of His-Ser, like other peptides, is influenced by its susceptibility to proteolytic degradation by peptidases . This leads to a short half-life and rapid elimination from the body . .

Result of Action

The primary result of His-Ser’s action is the breakdown of proteins into smaller peptides or individual amino acids . This process is crucial for various biological functions, including protein digestion, cell signaling, inflammation, and protein processing .

準備方法

Synthetic Routes and Reaction Conditions

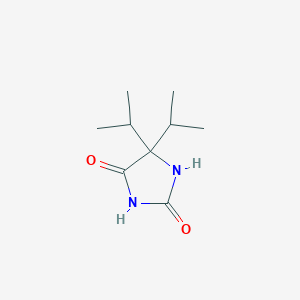

Phosphorus Activation: One method involves the reaction of N-diisopropyl phosphoryl serine with histidine in an aqueous system.

Chemical Vapor Deposition: Another method uses non-activated amino acids and titanium dioxide nanoparticles as a catalyst.

Industrial Production Methods

Industrial production methods for His-Ser are not well-documented, likely due to the complexity and specificity of the synthesis processes. the methods mentioned above could be adapted for larger-scale production with appropriate optimization.

化学反応の分析

Types of Reactions

Hydrolysis: His-Ser can hydrolyze peptide bonds, making it a potential organocatalyst.

Condensation: It promotes the condensation of amino acids and ribonucleotides.

Common Reagents and Conditions

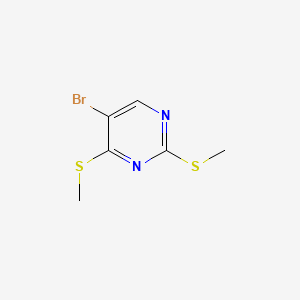

Reagents: N-diisopropyl phosphoryl serine, histidine, titanium dioxide nanoparticles.

Conditions: Aqueous systems, chemical vapor deposition, and solvent-free environments.

Major Products

Peptides: Formation of longer peptides through condensation reactions.

Hydrolyzed Products: Breakdown of proteins and DNA into smaller fragments.

類似化合物との比較

Similar Compounds

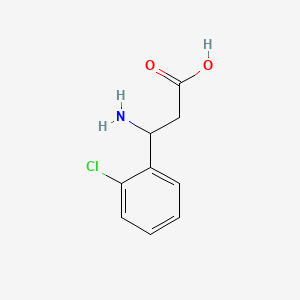

Serine-Histidine (Ser-His): Another dipeptide with similar catalytic properties.

Histidine-Serine (His-Ser): The reverse sequence of His-Ser, which may have different catalytic efficiencies.

Uniqueness

His-Ser is unique due to its specific sequence and the synergistic effect of its side chains, which enhance its catalytic activity. This makes it a valuable model for studying the evolution of enzymatic functions and the development of new catalysts .

特性

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMQYPTDYSENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331147 | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-60-8 | |

| Record name | NSC374900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)